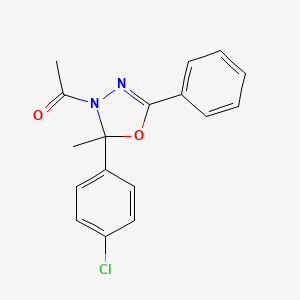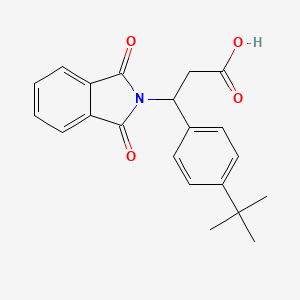
N-(2-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, also known as EDPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of pyrazole carboxamides and has been found to possess a range of interesting biological properties.
Mécanisme D'action
The exact mechanism of action of N-(2-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways. In oncology, this compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs) by binding to the ATP-binding site of the enzyme. CDKs are key regulators of the cell cycle and their dysregulation is a hallmark of cancer. In neurology, this compound has been found to reduce oxidative stress and inflammation by modulating the activity of various enzymes such as superoxide dismutase and cyclooxygenase-2.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In oncology, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of CDKs. In neurology, this compound has been found to reduce oxidative stress and inflammation in the brain by modulating the activity of various enzymes. Inflammation is also a key factor in the pathogenesis of various diseases such as arthritis and inflammatory bowel disease. This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a relatively stable molecule and can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications and its mechanism of action is well understood. However, there are also some limitations associated with this compound. It is a relatively new molecule and its long-term safety profile is not fully understood. It may also exhibit off-target effects that need to be carefully evaluated.
Orientations Futures
There are several future directions for the study of N-(2-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide. In oncology, further studies are needed to evaluate the efficacy of this compound in vivo and its potential for combination therapy with other anticancer drugs. In neurology, further studies are needed to evaluate the potential of this compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inflammation is also a key factor in the pathogenesis of various diseases such as arthritis and inflammatory bowel disease. Further studies are needed to evaluate the potential of this compound for the treatment of these diseases.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and inflammation. In oncology, this compound has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases. In neurology, this compound has been found to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. Inflammation is also a key factor in the pathogenesis of various diseases such as arthritis and inflammatory bowel disease. This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-1,5-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-13-8-6-5-7-12(13)16-14(18)11-9-15-17(3)10(11)2/h5-9H,4H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFXJGPXCDFOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(benzylsulfonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B4324467.png)



![3-benzyl-7-(4-ethylpiperazin-1-yl)-5-(2-thienyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B4324486.png)
![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]acetamide](/img/structure/B4324498.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4324508.png)
![3-(3-chlorophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4324510.png)
![2-amino-7,7-dimethyl-4-(5-nitro-2-thienyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4324517.png)
![4-(4-ethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B4324518.png)




